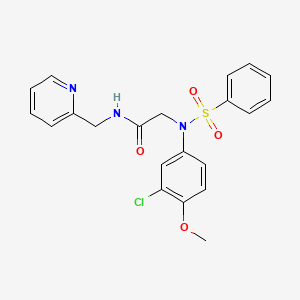
N-isopropyl-4-(3-thietanyloxy)benzamide
Vue d'ensemble
Description
N-isopropyl-4-(3-thietanyloxy)benzamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential applications in neuroscience research, particularly in the study of excitatory synaptic transmission.
Mécanisme D'action
TBOA acts as a competitive inhibitor of glutamate transporters, binding to the transporter protein and preventing the uptake of glutamate from the synaptic cleft. This results in an increase in extracellular glutamate concentration, which can lead to excitotoxicity and neuronal damage if left unchecked.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine in the striatum, suggesting that it may have potential applications in the treatment of Parkinson's disease. TBOA has also been shown to induce seizures in animal models, indicating that it may be useful for studying the mechanisms of epileptogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TBOA is its potency as a glutamate transporter inhibitor. It has been shown to be more potent than other commonly used inhibitors, such as DL-threo-beta-benzyloxyaspartic acid (TBOA). However, TBOA has some limitations as well. It is not selective for any particular subtype of glutamate transporter, and it can also inhibit other transporters, such as the GABA transporter. Additionally, TBOA can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters, which could help to elucidate the specific roles of different transporter subtypes in synaptic transmission. Another area of interest is the use of TBOA in the study of neurological disorders, such as epilepsy and Parkinson's disease. Finally, TBOA could be used in the development of novel therapeutics for these disorders, by targeting glutamate transporter dysfunction.
Applications De Recherche Scientifique
TBOA has been widely used in neuroscience research to study the role of glutamate transporters in regulating synaptic transmission. It has been shown to block both excitatory and inhibitory synaptic transmission, making it a useful tool for studying the effects of glutamate transporter dysfunction on neural circuits. TBOA has also been used to investigate the mechanisms of action of other drugs that target glutamate transporters, such as the antidepressant drug, fluoxetine.
Propriétés
IUPAC Name |
N-propan-2-yl-4-(thietan-3-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-9(2)14-13(15)10-3-5-11(6-4-10)16-12-7-17-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYOHBVYARQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OC2CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3450565.png)
![N-(4-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B3450569.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B3450570.png)
![4-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B3450573.png)
![N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B3450587.png)
![N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]benzamide](/img/structure/B3450597.png)
![ethyl 5,5-dimethyl-2-{[4-(4-morpholinyl)-4-oxobutanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3450610.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B3450626.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B3450630.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B3450638.png)

![ethyl 2-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3450652.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3450653.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B3450659.png)